(4-(((4-Fluorophenyl)amino)methyl)phenyl)boronic acid
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Overview
Description
(4-(((4-Fluorophenyl)amino)methyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a fluorophenylamino group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(((4-Fluorophenyl)amino)methyl)phenyl)boronic acid typically involves the reaction of 4-fluoroaniline with formaldehyde to form the intermediate (4-fluorophenyl)aminomethylbenzene. This intermediate is then subjected to a borylation reaction using a boronic acid derivative under palladium-catalyzed conditions to yield the final product .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (4-(((4-Fluorophenyl)amino)methyl)phenyl)boronic acid primarily undergoes reactions typical of boronic acids, such as Suzuki-Miyaura cross-coupling, where it reacts with halides or pseudohalides in the presence of a palladium catalyst to form biaryl compounds .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an appropriate solvent (e.g., ethanol or water).
Oxidation: Can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.
Reduction: Can be reduced to form the corresponding boronate ester using reducing agents like sodium borohydride.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation reactions.
Boronate Esters: Formed through reduction reactions.
Scientific Research Applications
(4-(((4-Fluorophenyl)amino)methyl)phenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (4-(((4-Fluorophenyl)amino)methyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide or pseudohalide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the fluorophenylamino group, making it less versatile in certain synthetic applications.
4-Fluorophenylboronic Acid: Similar structure but without the aminomethyl group, affecting its reactivity and applications.
4-Formylphenylboronic Acid: Contains a formyl group instead of the aminomethyl group, leading to different reactivity and applications.
Uniqueness: (4-(((4-Fluorophenyl)amino)methyl)phenyl)boronic acid is unique due to the presence of both the fluorophenyl and aminomethyl groups, which enhance its reactivity and make it a valuable intermediate in the synthesis of complex organic molecules .
Biological Activity
(4-(((4-Fluorophenyl)amino)methyl)phenyl)boronic acid, also referred to as (2-(Aminomethyl)-4-fluorophenyl)boronic acid, is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its anticancer, anti-inflammatory, antibacterial, and antioxidant properties.
Chemical Structure and Properties
The compound features a boronic acid functional group attached to a phenyl ring that is further substituted with an amino group and a fluorine atom. This unique structure contributes to its reactivity and biological interactions.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit proteasome activity, a crucial mechanism in regulating protein degradation within cells. This inhibition can lead to the accumulation of pro-apoptotic factors, promoting cancer cell death. In vitro studies demonstrate that compounds containing boronic acid functionalities can effectively induce apoptosis in various cancer cell lines.
Case Study: Proteasome Inhibition
A study highlighted the ability of related boronic acids to stop the progression of the cell cycle at the G2/M phase in U266 cells, leading to growth inhibition in cancer cells. The IC50 value for one such compound was reported at 8.21 nM, indicating potent anticancer activity .
Anti-inflammatory Properties
The compound also shows potential as an anti-inflammatory agent. Studies have demonstrated that it can modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.
Research Findings on COX Inhibition
In vitro evaluations indicated that derivatives of this compound exhibited IC50 values against COX-1 and COX-2 enzymes ranging from 19.45 μM to 42.1 μM, demonstrating comparable effects to established anti-inflammatory drugs like celecoxib .
Antibacterial Activity
This compound has also been investigated for its antibacterial properties. Studies have shown that boronic acids can inhibit bacterial growth and biofilm formation.
Antibiofilm Activity
Recent findings indicate that halogenated phenylboronic acids exhibit significant antibacterial and antibiofilm activity, with minimum inhibitory concentrations (MICs) around 100 μg/mL for planktonic cell growth . The ability to disrupt biofilm formation is particularly relevant for treating infections caused by resistant bacterial strains.
Antioxidant Activity
The antioxidant potential of this compound has been explored through various assays. Compounds derived from boronic acids have shown significant antioxidant activity, comparable to standard antioxidants like α-tocopherol and BHT .
Summary of Biological Activities
Activity | Mechanism | IC50 Value | Notes |
---|---|---|---|
Anticancer | Proteasome inhibition | 8.21 nM | Induces apoptosis in cancer cells |
Anti-inflammatory | COX enzyme inhibition | 19.45 - 42.1 μM | Comparable effects to celecoxib |
Antibacterial | Inhibition of bacterial growth and biofilms | ~100 μg/mL | Effective against resistant strains |
Antioxidant | Scavenging free radicals | Not specified | Comparable activity to α-tocopherol |
Properties
IUPAC Name |
[4-[(4-fluoroanilino)methyl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BFNO2/c15-12-5-7-13(8-6-12)16-9-10-1-3-11(4-2-10)14(17)18/h1-8,16-18H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNVMFZDDMXQIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CNC2=CC=C(C=C2)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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